4,5-Dichloroimidazole

Catalog No.
S705671
CAS No.
15965-30-7
M.F
C3H2Cl2N2
M. Wt
136.96 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dichloroimidazole

CAS Number

15965-30-7

Product Name

4,5-Dichloroimidazole

IUPAC Name

4,5-dichloro-1H-imidazole

Molecular Formula

C3H2Cl2N2

Molecular Weight

136.96 g/mol

InChI

InChI=1S/C3H2Cl2N2/c4-2-3(5)7-1-6-2/h1H,(H,6,7)

InChI Key

QAJJXHRQPLATMK-UHFFFAOYSA-N

SMILES

C1=NC(=C(N1)Cl)Cl

Canonical SMILES

C1=NC(=C(N1)Cl)Cl

Synthesis of Organometallic Complexes:

,5-Dichloroimidazole serves as a precursor for the formation of N-heterocyclic carbenes (NHCs). These carbene ligands possess unique electronic properties, making them valuable in the design of organometallic complexes with diverse applications. Studies have shown the successful utilization of 4,5-dichloroimidazole in the synthesis of:

  • Iridium catalysts with bicyclic pyridine-phosphinite ligands for asymmetric hydrogenation reactions [].
  • Silver and gold carbenes exhibiting antitumor activity through the generation of reactive oxygen species [].

These findings highlight the potential of 4,5-dichloroimidazole-derived carbenes in developing novel catalysts and therapeutic agents.

Functional Materials Development:

The incorporation of 4,5-dichloroimidazole moieties into functional materials is another area of exploration. Researchers have employed this compound in the preparation of:

  • Nanoparticles loaded with silver-carbene complexes for antimicrobial applications [].
  • Metal-organic frameworks (MOFs) for enhanced gas adsorption and separation [].

These studies demonstrate the potential of 4,5-dichloroimidazole as a building block for the design of materials with tailored properties for specific applications.

Other Potential Applications:

While not as extensively explored as the areas mentioned above, the unique properties of 4,5-dichloroimidazole suggest its potential involvement in other research fields. These include:

  • Development of novel ionic liquids with improved thermal stability and catalytic activity [].
  • Exploration of its reactivity towards biomolecules for potential applications in drug discovery.
  • Origin: 4,5-Dichloroimidazole is not typically found naturally. It's synthesized in laboratories for various research purposes [].
  • Significance: This compound serves as a valuable building block in organic synthesis. Its reactive chlorine atoms allow it to participate in various reactions leading to the formation of complex molecules with potential applications in pharmaceuticals and materials science [].

Molecular Structure Analysis

  • Key features: The structure consists of a five-membered aromatic ring containing two nitrogen atoms and three carbon atoms. Chlorine atoms are positioned at the 4th and 5th positions of the ring (referring to the numbering system for imidazoles) [].
  • Notable aspects: The presence of the two chlorine atoms enhances the electrophilic character of the ring, making it susceptible to nucleophilic attack, a crucial aspect for its reactivity in organic synthesis [].

Chemical Reactions Analysis

  • Synthesis: There are various reported methods for synthesizing 4,5-Dichloroimidazole. One common method involves the reaction of glyoxal with dichlordiamine [].

Balanced chemical equation:

C2H2O2 + 2 HCl2N2 -> C3H2Cl2N2 + 2 H2O + 2 HCl []

  • Other relevant reactions: The chlorine atoms in 4,5-Dichloroimidazole can be substituted by other functional groups through nucleophilic substitution reactions. This versatility allows for the creation of diverse new molecules with desired properties [].

For example, reacting 4,5-Dichloroimidazole with methylamine (CH3NH2) can lead to the formation of 1-methyl-4,5-dichloroimidazole:

C3H2Cl2N2 + CH3NH2 -> CH3N(CH3)Cl2N + HCl []


Physical And Chemical Properties Analysis

  • Melting point: 90-92 °C [].
  • Boiling point: Decomposes before boiling [].
  • Solubility: Soluble in polar organic solvents like dichloromethane and dimethylformamide [].
  • Stability: Stable under normal storage conditions [].

Mechanism of Action (Not Applicable)

4,5-Dichloroimidazole itself doesn't have a known biological function. It primarily serves as a chemical intermediate for the synthesis of other molecules with potential biological activities.

  • 4,5-Dichloroimidazole is classified as a mild irritant [].
  • Safety precautions like wearing gloves, safety glasses, and working in a fume hood are recommended while handling this compound [].

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15965-30-7

Wikipedia

4,5-Dichloroimidazole

Dates

Modify: 2023-08-15

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